molecular formula C24H19N B1286518 Bis(3-biphenylyl)amine CAS No. 169224-65-1

Bis(3-biphenylyl)amine

Cat. No.: B1286518
CAS No.: 169224-65-1
M. Wt: 321.4 g/mol
InChI Key: LXOCTSJQHHCASE-UHFFFAOYSA-N
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Description

Bis(3-biphenylyl)amine, also known as di([1,1’-biphenyl]-3-yl)amine, is an organic compound with the molecular formula C24H19N. It is a solid at room temperature, typically appearing as a white to light yellow powder or crystal. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-biphenylyl)amine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobiphenyl with aniline in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Bis(3-biphenylyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives with different substituents.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce different amine derivatives.

Scientific Research Applications

Bis(3-biphenylyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which bis(3-biphenylyl)amine exerts its effects involves interactions with various molecular targets. In organic synthesis, it acts as a nucleophile, participating in reactions that form new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-biphenylyl)amine: Similar in structure but with different positional isomers.

    Bis(2-biphenylyl)amine: Another positional isomer with distinct chemical properties.

    Triphenylamine: A related compound with three phenyl groups attached to a central nitrogen atom.

Uniqueness

Bis(3-biphenylyl)amine is unique due to its specific structural arrangement, which influences its reactivity and applications. Its position-specific biphenyl groups provide distinct electronic and steric properties, making it valuable in various chemical and industrial processes.

Properties

IUPAC Name

3-phenyl-N-(3-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)25-24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOCTSJQHHCASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597742
Record name N-([1,1'-Biphenyl]-3-yl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169224-65-1
Record name N-([1,1'-Biphenyl]-3-yl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-biphenylyl)amine
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